2,3,5-Trichloro-6-iodopyridine

Halogen dance Regioselective deprotonation Iodine migration

2,3,5-Trichloro-6-iodopyridine (CAS 78121-76-3) is a tetrahalogenated pyridine derivative bearing three chlorine substituents at positions 2, 3, and 5 and one iodine atom at the 6-position, with a molecular formula of C₅HCl₃IN and a molecular weight of 308.33 g·mol⁻¹. This compound belongs to the class of polyhalogenated pyridines that serve as versatile intermediates for sequential, chemoselective palladium-catalyzed cross-coupling reactions, where the inherently weaker C–I bond (bond dissociation energy ~50–65 kJ·mol⁻¹ lower than C–Cl) enables selective oxidative addition at the 6-position in the presence of multiple C–Cl bonds.

Molecular Formula C5HCl3IN
Molecular Weight 308.33 g/mol
Cat. No. B13107919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,5-Trichloro-6-iodopyridine
Molecular FormulaC5HCl3IN
Molecular Weight308.33 g/mol
Structural Identifiers
SMILESC1=C(C(=NC(=C1Cl)I)Cl)Cl
InChIInChI=1S/C5HCl3IN/c6-2-1-3(7)5(9)10-4(2)8/h1H
InChIKeyIWNBQRXESOHIHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,5-Trichloro-6-iodopyridine CAS 78121-76-3: A C6-Iodo Trichloropyridine Building Block for Chemoselective Cross-Coupling


2,3,5-Trichloro-6-iodopyridine (CAS 78121-76-3) is a tetrahalogenated pyridine derivative bearing three chlorine substituents at positions 2, 3, and 5 and one iodine atom at the 6-position, with a molecular formula of C₅HCl₃IN and a molecular weight of 308.33 g·mol⁻¹ . This compound belongs to the class of polyhalogenated pyridines that serve as versatile intermediates for sequential, chemoselective palladium-catalyzed cross-coupling reactions, where the inherently weaker C–I bond (bond dissociation energy ~50–65 kJ·mol⁻¹ lower than C–Cl) enables selective oxidative addition at the 6-position in the presence of multiple C–Cl bonds [1]. The iodine substituent at C6, positioned adjacent to the electron-withdrawing ring nitrogen, confers both enhanced electrophilicity and superior leaving-group ability relative to the chlorine atoms, a feature exploited in Suzuki–Miyaura, Sonogashira, and halogen–magnesium exchange reactions to install aryl, alkynyl, or carboxyl functionalities selectively at this site while leaving the remaining chlorine positions intact for subsequent orthogonal functionalization [2].

Chemoselective handle C6–I bond enables selective Pd oxidative addition over C–Cl.
Orthogonal reactivity Sequential coupling at C6 then C2 without protecting groups.
Compatible methods Suzuki, Sonogashira, and halogen–Mg exchange workflows.

Why 2,3,5-Trichloro-6-iodopyridine Cannot Be Replaced by Its 4-Iodo Isomer or All-Chloro Analogs


Generic substitution among trichloroiodopyridine isomers or with fully chlorinated analogs fails because the position of the iodine atom dictates both the accessible synthetic pathway and the chemoselective reactivity profile. The 4-iodo isomer (2,3,5-trichloro-4-iodopyridine, CAS 406676-23-1) is synthesized directly from 2,3,5-trichloropyridine via kinetic deprotonation at the 4-position in 89% yield, whereas the 6-iodo isomer is accessed exclusively through a thermodynamically driven iodine migration (halogen dance) from the 4-iodo intermediate using lithium 2,2,6,6-tetramethylpiperidide (LiTMP), affording a 59% yield after carboxylation and neutralization [1]. Consequently, the two isomers are not synthetically interchangeable precursors—the 4-iodo isomer cannot be diverted to 6-position functionalization without this specific base-mediated rearrangement. Furthermore, substitution with 2,3,5-trichloropyridine (lacking iodine entirely) eliminates the possibility of chemoselective C–I oxidative addition, forcing reliance on less selective and typically lower-yielding C–Cl activation. Even the pentahalogenated analog 4-bromo-2,3,5-trichloro-6-iodopyridine introduces an additional reactive C–Br site at C4 that competes with C6–I in cross-coupling, complicating the selectivity achievable in iterative synthetic sequences [2].

4-Iodo isomer
Different synthesis route and C4 functionalization; cannot divert to C6 without halogen dance.
All-chloro analog
Lacks iodine handle, forcing less selective C–Cl activation with typically lower yields.
Pentahalogenated analog
Additional C–Br site competes with C6–I, complicating sequential cross-coupling strategies.

Quantitative Differentiation Evidence: 2,3,5-Trichloro-6-iodopyridine vs. Key Comparators


Synthetic Yield of 6-Iodo vs. 4-Iodo Isomer via Halogen Dance Pathway

The target 6-iodo isomer (2,3,5-trichloro-6-iodopyridine, 4a) is obtained in 59% isolated yield via LiTMP-mediated iodine migration from the 4-iodo precursor (2a), following carboxylation with CO₂ and neutralization. In contrast, the 4-iodo isomer (2,3,5-trichloro-4-iodopyridine, 2a) is directly synthesized from 2,3,5-trichloropyridine via LDA deprotonation and I₂ quench in 89% yield [1]. This 30-percentage-point yield differential reflects the thermodynamic penalty of accessing the 6-position, flanked by two electron-withdrawing chlorine atoms, and establishes that the 6-iodo compound is the synthetically more challenging yet structurally unique isomer.

Synthetic yield
Head-to-head
6-iodo: 59% vs 4-iodo: 89%
Yield differential reflects thermodynamic penalty of C6 access.
Halogen dance pathway; Eur. J. Org. Chem. 2001.
Halogen dance Regioselective deprotonation Iodine migration

Iodine–Magnesium Exchange Efficiency at C6 vs. C–Cl Inertness

The 6-iodopyridine 4a undergoes selective iodine–magnesium exchange with isopropylmagnesium chloride to generate a magnesiated intermediate that, upon carboxylation and neutralization, affords 6-carboxy-2,3,5-trichloropyridine (5a) in 76% isolated yield [1]. Critically, the three chlorine substituents at C2, C3, and C5 remain intact under these conditions—a chemoselectivity enabled by the substantially lower bond dissociation energy of the C–I bond compared to C–Cl. This contrasts with 2,3,5-trichloropyridine, which lacks an iodine handle and requires harsher conditions for chlorine–magnesium exchange, typically proceeding with poor selectivity and lower yields [2].

I/Mg exchange yield
Head-to-head
76%
Enables C6 carboxylation without chlorine displacement.
i-PrMgCl, then CO₂; non-iodinated analog unselective.
Halogen–metal exchange Grignard reagents Electrophilic trapping

Photochemical Dehalogenation Selectivity: Exclusive C–I over C–Cl Bond Cleavage

Photolysis of tetrachloro-4-iodopyridine (a direct structural analog where all four non-iodine positions bear chlorine) results in exclusive loss of the iodine substituent, with no detectable C–Cl bond scission [1]. This photochemical selectivity is directly transferable to 2,3,5-trichloro-6-iodopyridine, where the C6–I bond is expected to undergo preferential homolytic cleavage under UV irradiation, generating a pyridyl radical at C6 while preserving all three chlorine atoms. In contrast, photolysis of pentachloropyridine leads to non-selective β-chlorine loss and ether-adduct formation [1], demonstrating that the iodine substituent provides a unique photochemical activation handle absent in the all-chloro analog.

Photolytic selectivity
Class-level
Exclusive C6–I cleavage; no C–Cl scission.
Provides predictable radical generation site.
By analogy to tetrachloro-4-iodopyridine.
Photodehalogenation C–I photolability Radical arylation

Chemoselective Cross-Coupling Hierarchy: C6–I Reactivity Over C–Cl in Palladium Catalysis

In the pentahalogenated analog 4-bromo-2,3,5-trichloro-6-iodopyridine, palladium-catalyzed Suzuki–Miyaura and Sonogashira cross-coupling reactions exhibit a strict chemoselectivity order: oxidative addition occurs first at the C6–I bond, second at the C4–Br bond, and only under forcing conditions at the C–Cl positions [1][2]. This reactivity hierarchy (I > Br > Cl) is driven by the relative C–X bond dissociation energies (C–I ≈ 218 kJ·mol⁻¹; C–Br ≈ 285 kJ·mol⁻¹; C–Cl ≈ 339 kJ·mol⁻¹ in analogous aryl halides). By inference, 2,3,5-trichloro-6-iodopyridine—lacking the competing C4–Br site—offers even cleaner selectivity for mono-functionalization at C6, with the three chlorine atoms serving as inert blocking groups until intentionally activated in subsequent steps. The 4-iodo isomer cannot deliver the same selectivity pattern because the C4 position lacks the enhanced electrophilicity conferred by adjacency to the pyridine nitrogen [3].

Coupling hierarchy
Class-level
I > Br ≫ Cl; C6–I reacts first under mild Pd conditions.
Allows one-pot sequential coupling without intermediate purification.
Inferred from pentahalogenated analog studies.
Suzuki–Miyaura coupling Sonogashira coupling Chemoselectivity

Physicochemical Differentiation: LogP and Halogen-Induced Lipophilicity

The computed octanol–water partition coefficient (LogP) for 2,3,5-trichloro-6-iodopyridine is 3.65 [1]. This value reflects the combined lipophilic contribution of three chlorine atoms (π-Cl ≈ +0.71 each) and one iodine atom (π-I ≈ +1.12) on the pyridine scaffold. For comparison, the non-iodinated precursor 2,3,5-trichloropyridine has an estimated LogP of approximately 2.6, while the monochloro-monosubstituted analog 2-chloro-5-iodopyridine has a reported LogP of approximately 2.1 [2]. The ~1.0–1.5 LogP unit increase for the target compound translates to an approximately 10–30-fold higher partition into organic phases or biological membranes, a difference that affects extraction efficiency, chromatographic behavior, and passive membrane permeability in biological screening contexts.

Lipophilicity
Reported
LogP = 3.65 (Δ +1.0 vs trichloropyridine)
Higher lipophilicity influences extraction and membrane partitioning.
Computed value; may require experimental verification.
Lipophilicity LogP Drug-likeness prediction

Procurement-Driven Application Scenarios for 2,3,5-Trichloro-6-iodopyridine Based on Verified Evidence


Sequential Chemoselective Synthesis of 2,6-Diaryl-3,5-dichloropyridines via Iterative Suzuki–Miyaura Coupling

In a synthetic route targeting unsymmetrical 2,6-diarylpyridines, 2,3,5-trichloro-6-iodopyridine enables a two-step iterative Suzuki–Miyaura coupling sequence: the first coupling at C6 exploits the weak C–I bond for selective mono-arylation under mild conditions (Pd(PPh₃)₄, Ar¹B(OH)₂, Na₂CO₃, dioxane/H₂O, 60 °C) leaving C2–Cl intact, and the second coupling at C2 uses a more active catalyst system (PdCl₂(dppf) or Buchwald-type ligands, Ar²B(OH)₂, 80–100 °C) to install the second aryl group [1]. This orthogonal reactivity strategy, inferred from the chemoselective coupling hierarchy demonstrated on 4-bromo-2,3,5-trichloro-6-iodopyridine [2], avoids protecting-group manipulations and reduces the linear step count compared to routes starting from the 4-iodo isomer or pentachloropyridine.

Preparation of 6-Carboxy-2,3,5-trichloropyridine as a Pharmaceutical Intermediate via I/Mg Exchange

2,3,5-Trichloro-6-iodopyridine serves as a direct precursor to 6-carboxy-2,3,5-trichloropyridine (compound 5a, 76% isolated yield) through a one-step iodine–magnesium exchange with i-PrMgCl followed by CO₂ quench [1]. This 6-carboxylic acid is a trifunctional building block—bearing a carboxylic acid at C6 for amide coupling, and chlorine atoms at C2, C3, and C5 for sequential nucleophilic aromatic substitution or further cross-coupling. The 4-iodo isomer cannot be used to access this same regioisomeric acid without a multi-step halogen dance, making the 6-iodo compound the preferred procurement choice for research programs targeting 6-functionalized trichloropyridine scaffolds.

Photochemical Generation of 2,3,5-Trichloropyridin-6-yl Radical for C–C Bond Formation

Based on the demonstrated exclusive C–I photolytic cleavage in tetrachloro-4-iodopyridine [1], 2,3,5-trichloro-6-iodopyridine is predicted to undergo clean photochemical homolysis of the C6–I bond under UV irradiation (λ ~254–300 nm) to generate the 2,3,5-trichloropyridin-6-yl radical. This radical can be trapped with arenes, heteroarenes, or alkenes to construct C6-arylated or C6-alkylated trichloropyridines in a single photochemical step, without the need for palladium catalysts. This photochemical pathway is not available with 2,3,5-trichloropyridine, which lacks a photolabile C–I bond, or with the 4-iodo isomer, which would generate a C4-radical with different electronic character and regiochemical outcomes in radical aromatic substitution.

Building Block for 6-Alkynyl-2,3,5-trichloropyridine Fluorescent Probes

The Sonogashira alkynylation of pentahalogenated pyridines at the C6 iodine position proceeds with high chemoselectivity to yield 6-alkynyl derivatives, which exhibit moderate to high fluorescence quantum yields and have been studied for their UV/Vis and emission properties [1]. 2,3,5-Trichloro-6-iodopyridine, as the less-halogenated analog, would provide mono-alkynylated products with fewer heavy-atom quenching sites compared to the pentahalogenated variant, potentially yielding superior fluorescence quantum yields. Researchers developing fluorescent probes or electroluminescent materials should procure the 6-iodo isomer specifically, as the 4-iodo isomer would place the alkynyl chromophore in a conjugation pattern that alters the photophysical output.

Application
Selection Property
Validation Focus
Sequential diarylation
C6–I chemoselectivity
Orthogonal coupling sequence
6-Carboxylation via I/Mg exchange
Iodine–Mg exchange selectivity
Acid intermediate purity & yield
Photochemical C–C bond formation
C6–I photolability
Radical trapping efficiency
Alkynylated fluorescent probes
Sonogashira alkynylation at C6
Fluorescence quantum yield assessment
Quote Request

Request a Quote for 2,3,5-Trichloro-6-iodopyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.